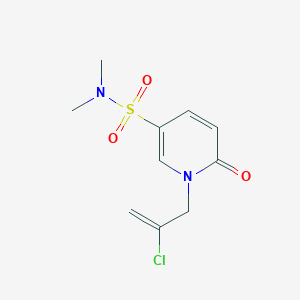![molecular formula C17H17N3O2 B7468155 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one, also known as MPEP, is a drug that acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the early 2000s and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes.
作用機序
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and thus affect neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and cell types used. In general, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been found to reduce glutamate release, decrease neuronal excitability, and modulate synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects in some models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high selectivity and specificity for mGluR5, which allows researchers to study the role of this receptor in isolation from other glutamate receptors. However, one limitation of 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one is its relatively low potency, which can require higher concentrations to achieve the desired effects. Additionally, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one can have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one and mGluR5. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical trials. Another area of interest is the investigation of the role of mGluR5 in other physiological and pathological processes, such as learning and memory, autism spectrum disorders, and epilepsy. Finally, there is growing interest in the use of mGluR5 antagonists as potential therapeutics for various neuropsychiatric and neurodegenerative diseases.
合成法
The synthesis of 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one involves several steps, starting with the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with 2-amino-4,6-dichloropyrido[1,2-a]pyrimidine in the presence of a base to yield 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one. The final product is then purified using column chromatography.
科学的研究の応用
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, pain, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in these conditions.
特性
IUPAC Name |
2-[2-(3-methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-5-4-6-14(11-13)22-10-8-18-15-12-17(21)20-9-3-2-7-16(20)19-15/h2-7,9,11-12,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQFUSZQABWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)